1H-purine-6,8-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-purine-6,8-dione involves the cyclization of appropriate precursors. One common method involves the reaction of guanine with guanine deaminase to form xanthine . Another method includes the oxidation of hypoxanthine by xanthine oxidoreductase .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation processes. Specific strains of bacteria or fungi are used to convert purine derivatives into xanthine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: It can be reduced to form hypoxanthine.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Catalytic hydrogenation or enzymatic reduction.
Substitution: Alkylating agents like methyl iodide for methylation reactions.
Major Products Formed:
Oxidation: Uric acid.
Reduction: Hypoxanthine.
Substitution: Caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine).
Scientific Research Applications
1H-purine-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its role in purine metabolism and its effects on cellular processes.
Medicine: Xanthine derivatives are used as bronchodilators in the treatment of asthma and other respiratory conditions.
Mechanism of Action
1H-purine-6,8-dione exerts its effects primarily through its interaction with adenosine receptors and inhibition of phosphodiesterase enzymes . By blocking adenosine receptors, xanthine increases alertness and reduces fatigue . Inhibition of phosphodiesterase leads to increased levels of cyclic AMP, which has various physiological effects, including bronchodilation and anti-inflammatory actions .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A widely used stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, known for its mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Uniqueness: 1H-purine-6,8-dione is unique due to its central role in purine metabolism and its wide range of pharmacological activities . Its derivatives, such as caffeine and theobromine, are also significant due to their widespread use as stimulants and therapeutic agents .
Properties
Molecular Formula |
C5H2N4O2 |
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Molecular Weight |
150.10 g/mol |
IUPAC Name |
1H-purine-6,8-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H,6,7,9,10,11) |
InChI Key |
YNOCIUZKNGXXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)N=C2C(=O)N1 |
Origin of Product |
United States |
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